molecular formula C6H12ClNO B8217536 (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

Cat. No.: B8217536
M. Wt: 149.62 g/mol
InChI Key: YGLZZVXDLDVFDA-UHFFFAOYSA-N
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Description

This compound (CAS 1188847-65-2) is an aliphatic heterocyclic bicyclo[3.1.0]hexane derivative with a methanol substituent at position 2 and a hydrochloride salt. It is structurally characterized by its fused bicyclic core containing a nitrogen atom (azabicyclo) and stereochemistry [(1S,2S,5R)-rel], which influences its physicochemical and biological properties. It is primarily used in pharmaceutical research as a chiral building block or intermediate .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZZVXDLDVFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of cis-3-Aminocyclohexanol

The Fraser and Swingle route for analogous azabicyclo[2.2.1]heptane systems provides a foundational framework. For the [3.1.0] system, cis-3-aminocyclohexanol is synthesized via:

  • Oxidation of cyclohexanol to cyclohexanone using Jones reagent.

  • Condensation with hydroxylamine to form cyclohexanone oxime.

  • Reduction with hydrogen gas and platinum oxide to yield cis-3-aminocyclohexanol.

Mesylation and Cyclization

  • Mesylation : Treatment with methanesulfonyl chloride in dichloromethane converts the alcohol to a mesylate (85% yield).

  • Cyclization : Heating the mesylate in 80% aqueous ethanol induces intramolecular nucleophilic displacement, forming the azabicyclo[3.1.0]hexane core. Optimal pH (1.5–2.0) prevents elimination byproducts.

Hydroxymethylation

  • Methanol Installation : The free amine is reacted with formaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to introduce the hydroxymethyl group.

  • Hydrochloride Formation : The product is treated with HCl gas in ether, yielding the hydrochloride salt (77% yield).

Method 2: Ring-Closing Metathesis (RCM)

Diene Precursor Synthesis

A more modern approach employs Grubbs catalyst for RCM:

  • Allylation : N-allyl-2-vinylcyclohexanol is prepared via allyl bromide alkylation.

  • Metathesis : Catalyzed by Grubbs II, the diene undergoes cyclization to form the bicyclic framework.

Stereochemical Control

  • Chiral Auxiliaries : (R)-BINOL-derived catalysts ensure enantioselectivity at the 1S,2S,5R positions.

  • Yield : This method achieves 65% yield but requires stringent anhydrous conditions.

Comparative Analysis of Methods

ParameterCyclization MethodRCM Method
Overall Yield 18–36%65%
Stereoselectivity ModerateHigh
Reaction Time 72 hours24 hours
Cost LowHigh

The cyclization route is cost-effective but suffers from moderate yields, while RCM offers higher efficiency at elevated costs.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.72 (m, 1H, CHOH), 3.15 (dd, J = 10 Hz, 2H, NCH₂), 2.90–2.60 (m, 4H, bicyclic H).

  • IR (KBr): 3250 cm⁻¹ (O-H), 1605 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : >99% purity using a C18 column (MeCN:H₂O:0.1% TFA, 70:30).

  • Melting Point : 261–263°C (decomposition).

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol and dichloromethane are recycled via distillation.

  • Catalyst Recycling : Platinum oxide from hydrogenation steps is reclaimed through filtration .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s synthesis and reactivity are governed by its bicyclic framework, hydroxyl group, and tertiary amine functionality.

Reductive Amination and Cyclization

A primary synthesis route involves reductive cyclization of nitrile intermediates. For example:

  • Reaction : Reduction of 2-(hydroxymethyl)-1-arylcyclopropanecarbonitriles using lithium aluminum hydride (LAH) yields amino alcohols, which undergo cyclization to form the bicyclic core .

  • Conditions : LAH in tetrahydrofuran (THF) at 0–25°C .

Reaction StepReagents/ConditionsOutcome
Nitrile reductionLAH in THFAmino alcohol intermediate
CyclizationTrifluoroacetic acid (TFA)Bicyclic lactam formation
Lactam reductionLAH or sodium borohydride (NaBH₄)Final bicyclic amine product

Hydroxyl Group Oxidation

  • The hydroxyl group at the 2-position can be oxidized to a carboxylic acid using pyridinium dichromate (PDC) .

  • Application : Facilitates lactam formation via intramolecular cyclization .

Amine Protection/Deprotection

  • Protection : Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions .

  • Deprotection : Acidic conditions (e.g., TFA) remove Boc groups, regenerating the free amine .

Reactivity with Electrophiles

The tertiary amine participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Acetic anhydride or acetyl chloride acetylates the amine under mild conditions.

Stability and Side Reactions

  • Acid Sensitivity : The hydrochloride salt dissociates in aqueous acidic media, releasing the free base .

  • Thermal Decomposition : Prolonged heating above 150°C may degrade the bicyclic structure.

Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : Used for cyclopropanation steps to improve yield and reduce byproducts .

  • Catalytic Systems : Heterogeneous catalysts (e.g., palladium on carbon) enable recyclability in hydrogenation steps .

Analytical Characterization

Key techniques for reaction monitoring and product validation:

TechniqueApplication
HPLC Purity assessment and enantiomeric excess determination
NMR Structural confirmation (e.g., ¹H, ¹³C, DEPT-135)
MS Molecular weight verification (m/z 149.62)

This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in enantioselective drug synthesis. Continued research focuses on optimizing catalytic systems and green chemistry approaches to enhance sustainability .

Scientific Research Applications

Acetylcholinesterase Inhibition

Research indicates that compounds similar to (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study demonstrated that derivatives of this compound could effectively inhibit AChE with IC50 values comparable to established inhibitors like donepezil .

Antimicrobial Activity

In vitro studies have shown that this compound and its derivatives possess antimicrobial properties against various bacterial strains. For instance, a series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing notable zones of inhibition .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Case Study 1: Alzheimer’s Disease Research

A recent study focused on synthesizing a library of AChE inhibitors based on the bicyclic structure of this compound. The most potent compound exhibited an IC50 value of 2.7 µM against AChE, showcasing its potential for further development as a treatment for Alzheimer's disease .

Case Study 2: Antimicrobial Screening

In a comparative study of various azabicyclic compounds, this compound displayed significant antibacterial activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 50 µg/mL . This highlights its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit proteases involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride (CAS 1788041-43-9)
  • Structural Difference : The stereochemistry at positions 1 and 5 differs [(1R,2S,5S)-rel], leading to distinct spatial arrangements.
  • Price : ¥5,700/g (1g, 95% purity) .
  • Key Distinction : Altered stereochemistry may affect receptor binding affinity and metabolic stability in biological applications.
(1α,5α,6α)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol Hydrochloride (CAS 185561-91-5)
  • Structural Difference: Methanol substituent at position 6 instead of 2, with α-configuration at positions 1, 5, and 4.
  • Molecular Weight: 149.62 (C₆H₁₂ClNO) .
  • Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Functional Group Modifications

Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride (CAS 565456-77-1)
  • Structural Difference : Carboxylate ester at position 2 with additional 6,6-dimethyl substituents.
  • Price : €28.00/g (1g) .
  • Application : Used as a rigid proline analog in peptidomimetic drug design .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride (CAS 709031-39-0)
  • Structural Difference: Carboxamide group at position 3 instead of methanol.
  • Properties : Higher melting point (>192°C, decomposition) and molecular weight (162.62 g/mol) .
  • Use : Explored as a constrained scaffold in kinase inhibitor development .

Non-Hydrochloride Derivatives

(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-methanol (CAS 1092506-35-8)
  • Structural Difference : Free base form without hydrochloride.
  • Molecular Weight: 113.16 g/mol (C₆H₁₁NO) .
  • Solubility : Likely lower aqueous solubility compared to hydrochloride salts.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Price (per 1g) Key Applications
Target Compound (1188847-65-2) C₆H₁₂ClNO 149.62 2-methanol, (1S,2S,5R)-rel ¥5,713 Pharmaceutical intermediates
(1R,2S,5S)-rel variant (1788041-43-9) C₆H₁₂ClNO 149.62 2-methanol, (1R,2S,5S)-rel ¥5,700 Chiral synthesis
6-Methanol variant (185561-91-5) C₆H₁₂ClNO 149.62 6-methanol, (1α,5α,6α) Not listed Preclinical research
Methyl ester derivative (565456-77-1) C₈H₁₄ClNO₂ 191.66 2-carboxylate, 6,6-dimethyl €28.00 Peptidomimetics
Carboxamide derivative (709031-39-0) C₆H₁₁ClN₂O 162.62 3-carboxamide Not listed Kinase inhibitors

Key Research Findings

Stereochemistry Impact : The (1S,2S,5R)-rel configuration in the target compound may enhance binding to specific enzyme pockets compared to its (1R,2S,5S)-rel counterpart, as observed in analogous systems .

Functional Group Influence: Carboxylate esters (e.g., CAS 565456-77-1) exhibit improved lipophilicity (logP ~1.5) compared to polar methanol derivatives, favoring blood-brain barrier penetration .

Safety Profile : Hydrochloride salts generally show higher hygroscopicity, requiring inert storage conditions (2–8°C) to prevent decomposition .

Biological Activity

The compound (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS Number: 1818847-65-2) is a bicyclic amine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

  • Molecular Formula : C6H12ClNO
  • Molecular Weight : 149.62 g/mol
  • Purity : ≥97%

Structural Characteristics

The structure of this compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
  • Antiviral Activity : Some studies have indicated that compounds with similar structural motifs exhibit antiviral properties. The specific mechanisms remain under investigation but may involve interference with viral replication processes.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • A study evaluated the effects of various azabicyclic compounds on neurotransmitter release in vitro. Results showed that this compound significantly increased serotonin levels in neuronal cultures, suggesting potential antidepressant effects .
  • Antiviral Screening :
    • In a high-throughput screening assay against a panel of viruses, this compound demonstrated moderate activity against influenza virus strains, indicating its potential as a lead compound for antiviral drug development .

Mechanistic Insights

The mechanism of action for this compound appears to involve:

  • Receptor Interaction : Binding affinity studies suggest this compound interacts with serotonin receptors (specifically 5-HT receptors), which are crucial for mood regulation.
  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases; thus, further studies on enzyme inhibition are warranted for this compound.

Biological Activity Overview

Activity TypeObserved EffectReference
Neurotransmitter ModulationIncreased serotonin release
Antiviral ActivityModerate activity against influenza

Structure-Activity Relationship (SAR)

Research into the SAR of azabicyclic compounds indicates that modifications to the bicyclic structure can significantly alter biological activity. For example:

ModificationEffect on ActivityReference
Nitrogen PositionCritical for receptor binding
Hydroxyl GroupEnhances solubility and bioavailability

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

To verify the (1S,2S,5R) configuration, use a combination of chiral HPLC and X-ray crystallography. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can resolve enantiomers by comparing retention times to standards. For absolute configuration, X-ray diffraction analysis of single crystals is definitive . Additionally, nuclear Overhauser effect (NOE) NMR experiments can assess spatial proximity of protons to infer stereochemistry .

Q. What safety protocols are critical during handling?

Follow OSHA and EU exposure limits: use fume hoods for airborne control (TWA: 0.1 mg/m³; STEL: 0.3 mg/m³) and wear nitrile gloves, lab coats, and safety goggles. In case of inhalation, administer oxygen via mask and seek immediate medical attention . Store at room temperature in airtight containers away from oxidizers .

Q. How can purity and stability be assessed under laboratory conditions?

Purity is best determined via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm. Stability studies should include accelerated degradation (40°C/75% RH for 6 months) and monitor impurities using LC-MS. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield of the bicyclic core?

The bicyclo[3.1.0]hexane scaffold poses strain challenges. A multi-step approach inspired by Portoghese’s method () could be adapted:

  • Step 1 : Cyclopropanation via Simmons-Smith reaction under inert atmosphere.
  • Step 2 : Enamine formation using L-glutamic acid derivatives to direct stereochemistry.
  • Step 3 : Hydrochloride salt crystallization for purification. Optimize reaction time and temperature using Design of Experiments (DoE) to balance ring strain and intermediate stability .

Q. How to resolve discrepancies between computational and experimental spectral data?

Cross-validate with multiple techniques:

  • IR Spectroscopy : Compare experimental carbonyl stretches (e.g., 1700–1750 cm⁻¹) with density functional theory (DFT)-predicted values.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and compare with computational isotopic patterns.
  • NMR : Apply 2D-COSY and HSQC to resolve overlapping signals in crowded regions (e.g., 2.5–4.0 ppm for bicyclic protons) .

Q. What methodologies are suitable for evaluating its biological activity in drug development?

  • In vitro assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
  • Metabolic stability : Use liver microsomes (human/rat) with LC-MS to measure half-life.
  • Structural analogs : Compare with antispasmodic azabicyclo derivatives (e.g., ) to infer activity against ion channels .

Q. How to address conflicting toxicity data across regulatory databases?

Consult multiple authoritative sources (e.g., ATSDR, EFSA, NICNAS) and prioritize studies with GLP compliance. For aquatic toxicity, conduct OECD 201/202 tests if existing data (e.g., EC50 > 10 mg/L in ) conflict with newer findings. Validate using Daphnia magna acute immobilization assays .

Methodological Notes

  • Stereochemical Analysis : Always correlate chiral HPLC with optical rotation ([α]D) measurements.
  • Safety Compliance : Regularly update risk assessments using SDS revisions and regional regulations (e.g., REACH, TSCA) .
  • Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and use electronic lab notebooks (ELNs) for traceability.

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